{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid
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Overview
Description
{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further connected to a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid typically involves the introduction of the trifluoromethyl group to the quinoline ring followed by the formation of the thioacetic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base. The quinoline derivative is then reacted with a thiol reagent under suitable conditions to form the thioacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of {[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thioacetic acid moiety can participate in covalent interactions with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- {[8-(Trifluoromethyl)quinolin-4-yl]amino}acetic acid
- {[8-(Trifluoromethyl)quinolin-4-yl]methoxy}acetic acid
- {[8-(Trifluoromethyl)quinolin-4-yl]ethoxy}acetic acid
Uniqueness
{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is unique due to the presence of the thioacetic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8F3NO2S |
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Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-[8-(trifluoromethyl)quinolin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7-9(19-6-10(17)18)4-5-16-11(7)8/h1-5H,6H2,(H,17,18) |
InChI Key |
FJECZMWWGLMKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)SCC(=O)O |
Origin of Product |
United States |
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